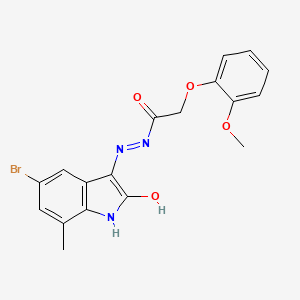![molecular formula C15H9ClF4N2O4 B6015521 4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide](/img/structure/B6015521.png)
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide is a chemical compound that is widely used in scientific research. This compound is also known as CFTRinh-172 and is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a protein that plays a crucial role in the transport of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its ability to inhibit CFTR function and has been used in a variety of research applications.
Mécanisme D'action
CFTRinh-172 works by binding to the CFTR protein and inhibiting its function. This compound binds to a specific site on the CFTR protein and prevents the transport of chloride ions across cell membranes. This inhibition of CFTR function has been shown to have a variety of physiological effects, including the regulation of airway surface liquid volume and the prevention of mucus dehydration.
Biochemical and Physiological Effects
CFTRinh-172 has been shown to have a variety of biochemical and physiological effects. This compound has been shown to regulate the transport of chloride ions across cell membranes and to prevent mucus dehydration. CFTRinh-172 has also been shown to regulate airway surface liquid volume and to prevent the formation of airway surface liquid plugs. These effects have been studied in a variety of physiological systems, including the respiratory and gastrointestinal tracts.
Avantages Et Limitations Des Expériences En Laboratoire
CFTRinh-172 has several advantages for use in laboratory experiments. This compound is a potent inhibitor of CFTR function and has been extensively studied for its ability to regulate chloride ion transport across cell membranes. CFTRinh-172 is also relatively easy to synthesize and is readily available for use in laboratory experiments. However, there are also limitations to the use of CFTRinh-172 in laboratory experiments. This compound has been shown to have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.
Orientations Futures
For the study of CFTRinh-172 include the development of new therapies for cystic fibrosis and the study of the off-target effects of this compound on other ion channels and transporters.
Méthodes De Synthèse
The synthesis of CFTRinh-172 is a complex process that involves several steps. The first step is the synthesis of 4-chloro-3-nitrobenzoic acid, which is then reacted with 4-(1,1,2,2-tetrafluoroethoxy)aniline to form 4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide. The synthesis of CFTRinh-172 is typically carried out in a laboratory setting using specialized equipment and techniques.
Applications De Recherche Scientifique
CFTRinh-172 has been extensively used in scientific research to study the function of the CFTR protein. This compound has been shown to be a potent inhibitor of CFTR function and has been used to study the role of CFTR in a variety of physiological processes. CFTRinh-172 has also been used to study the effects of CFTR mutations on protein function and to develop new therapies for cystic fibrosis.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF4N2O4/c16-11-6-1-8(7-12(11)22(24)25)13(23)21-9-2-4-10(5-3-9)26-15(19,20)14(17)18/h1-7,14H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGESGYBRRPZYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-3-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6015443.png)
![N-(4-acetylphenyl)-2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B6015457.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1-piperidinesulfonamide](/img/structure/B6015459.png)

![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B6015469.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-pyridinecarboxamide](/img/structure/B6015488.png)



![2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6015546.png)
![5-methyl-2-[4-(4-morpholinylmethyl)phenyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6015551.png)
![3,11-di-2-furyl-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6015556.png)
![2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6015557.png)